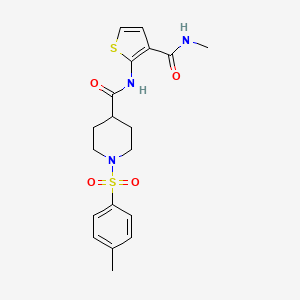
1-(4-((3-Methyl-1,2,4-oxadiazol-5-yl)methyl)thiazol-2-yl)-3-(thiophen-2-ylmethyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-((3-Methyl-1,2,4-oxadiazol-5-yl)methyl)thiazol-2-yl)-3-(thiophen-2-ylmethyl)urea is a synthetic organic compound that features a complex structure incorporating multiple heterocyclic rings
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-((3-Methyl-1,2,4-oxadiazol-5-yl)methyl)thiazol-2-yl)-3-(thiophen-2-ylmethyl)urea typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the 1,2,4-Oxadiazole Ring: This can be achieved by cyclization of an appropriate acyl hydrazide with a nitrile.
Thiazole Ring Construction: The thiazole ring can be synthesized via Hantzsch thiazole synthesis, involving the condensation of α-haloketones with thioamides.
Coupling Reactions: The oxadiazole and thiazole intermediates are then coupled using a suitable linker, often through nucleophilic substitution or palladium-catalyzed cross-coupling reactions.
Final Urea Formation: The final step involves the reaction of the intermediate with an isocyanate or by using phosgene derivatives to form the urea linkage.
Industrial Production Methods: Industrial production of this compound would likely scale up the laboratory synthesis methods, optimizing reaction conditions for higher yields and purity. This might involve continuous flow reactors, automated synthesis platforms, and stringent purification processes such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(4-((3-Methyl-1,2,4-oxadiazol-5-yl)methyl)thiazol-2-yl)-3-(thiophen-2-ylmethyl)urea can undergo various chemical reactions, including:
Oxidation: The thiophene and thiazole rings can be oxidized under strong oxidizing conditions.
Reduction: The urea moiety can be reduced to amines using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the heterocyclic rings.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or hydrogen peroxide.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents or organometallic reagents.
Major Products:
Oxidation: Sulfoxides or sulfones from the thiazole ring.
Reduction: Corresponding amines from the urea group.
Substitution: Various substituted derivatives depending on the reagents used.
Chemistry:
Catalysis: The compound can be used as a ligand in metal-catalyzed reactions.
Materials Science:
Biology and Medicine:
Pharmacology: Investigated for its potential as an antimicrobial, antifungal, or anticancer agent due to its unique structure.
Biochemical Studies: Used in the study of enzyme inhibition and receptor binding.
Industry:
Agriculture: Potential use as a pesticide or herbicide.
Chemical Manufacturing: Intermediate in the synthesis of other complex organic molecules.
Mécanisme D'action
The mechanism of action of 1-(4-((3-Methyl-1,2,4-oxadiazol-5-yl)methyl)thiazol-2-yl)-3-(thiophen-2-ylmethyl)urea depends on its application:
Biological Activity: It may inhibit specific enzymes or interact with cellular receptors, disrupting normal cellular processes.
Catalytic Activity: As a ligand, it can stabilize transition states or activate substrates in catalytic cycles.
Comparaison Avec Des Composés Similaires
1-(4-((3-Methyl-1,2,4-oxadiazol-5-yl)methyl)thiazol-2-yl)-3-(phenylmethyl)urea: Similar structure but with a phenyl group instead of a thiophene.
1-(4-((3-Methyl-1,2,4-oxadiazol-5-yl)methyl)thiazol-2-yl)-3-(pyridin-2-ylmethyl)urea: Contains a pyridine ring instead of a thiophene.
Uniqueness:
- The presence of the thiophene ring in 1-(4-((3-Methyl-1,2,4-oxadiazol-5-yl)methyl)thiazol-2-yl)-3-(thiophen-2-ylmethyl)urea may confer unique electronic properties and biological activities compared to its analogs.
Propriétés
IUPAC Name |
1-[4-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-1,3-thiazol-2-yl]-3-(thiophen-2-ylmethyl)urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N5O2S2/c1-8-15-11(20-18-8)5-9-7-22-13(16-9)17-12(19)14-6-10-3-2-4-21-10/h2-4,7H,5-6H2,1H3,(H2,14,16,17,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKNYLWNOKDHSRB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)CC2=CSC(=N2)NC(=O)NCC3=CC=CS3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N5O2S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[4-(2-Chloroacetyl)piperazin-1-yl]-2-(2-ethylphenyl)ethanone](/img/structure/B2408304.png)

![4-[cyclohexyl(methyl)sulfamoyl]-N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2408306.png)

![N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B2408311.png)
![2-(2,4-dichlorophenoxy)-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)acetamide](/img/structure/B2408312.png)
![(S)-3-(tert-butyl)-4-(2,6-dimethoxy-3,5-dimethylphenyl)-2,3-dihydrobenzo[d][1,3]oxaphosphole](/img/structure/B2408317.png)

![N-(3-carbamoyl-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-1-(methylsulfonyl)piperidine-3-carboxamide](/img/structure/B2408319.png)
![Ethyl 1-((2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(4-ethylphenyl)methyl)piperidine-3-carboxylate](/img/structure/B2408320.png)


